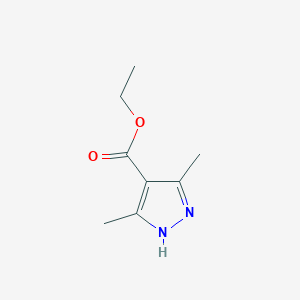

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

El Éster Etílico del Ácido 3,5-Dimetil-1H-Pirazol-4-Carboxílico es un compuesto orgánico que pertenece a la clase de los ácidos pirazolcarboxílicos y sus derivados. Estos compuestos se caracterizan por un anillo de pirazol en el que un átomo de hidrógeno es reemplazado por un grupo ácido carboxílico . La fórmula molecular del Éster Etílico del Ácido 3,5-Dimetil-1H-Pirazol-4-Carboxílico es C8H12N2O2, y tiene un peso molecular de 168.19 g/mol .

Métodos De Preparación

La síntesis del Éster Etílico del Ácido 3,5-Dimetil-1H-Pirazol-4-Carboxílico se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 2-amino-3,5-dimetilpirazina con carbonato de dimetilo en un solvente orgánico para formar el éster dimetil del ácido 3,5-dimetil-1H-pirazol-4-carboxílico. Este intermedio se hidroliza luego en condiciones ácidas para producir el Ácido 3,5-Dimetil-1H-Pirazol-4-Carboxílico . La esterificación de este ácido con etanol en presencia de un catalizador produce el éster etílico deseado .

Análisis De Reacciones Químicas

El Éster Etílico del Ácido 3,5-Dimetil-1H-Pirazol-4-Carboxílico sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Las reacciones de sustitución a menudo implican nucleófilos como aminas y alcoholes . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

El Éster Etílico del Ácido 3,5-Dimetil-1H-Pirazol-4-Carboxílico tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología, sirve como precursor para el desarrollo de compuestos bioactivos. En medicina, se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas . En la industria, se utiliza en la producción de varios intermediarios químicos y productos químicos especializados .

Mecanismo De Acción

El mecanismo de acción del Éster Etílico del Ácido 3,5-Dimetil-1H-Pirazol-4-Carboxílico implica su interacción con objetivos moleculares y vías específicas. Un objetivo conocido es la enzima fosfodiesterasa 4D específica del cAMP, que juega un papel en la regulación de los niveles intracelulares de cAMP . Al inhibir esta enzima, el compuesto puede modular varios procesos celulares y ejercer sus efectos biológicos.

Comparación Con Compuestos Similares

El Éster Etílico del Ácido 3,5-Dimetil-1H-Pirazol-4-Carboxílico se puede comparar con otros compuestos similares, como el Éster Etílico del Ácido 1,3-Dimetil-1H-Pirazol-5-Carboxílico y el Éster Etílico del Ácido 1,5-Dimetil-1H-Pirazol-3-Carboxílico . Estos compuestos comparten una estructura de anillo de pirazol similar pero difieren en la posición y el número de grupos metilo y ésteres de ácido carboxílico. El patrón de sustitución único del Éster Etílico del Ácido 3,5-Dimetil-1H-Pirazol-4-Carboxílico contribuye a sus propiedades químicas y biológicas distintas.

Actividad Biológica

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (EDMPC) is an organic compound belonging to the class of pyrazole carboxylic acid derivatives. Its structure consists of a five-membered pyrazole ring with two nitrogen atoms and a carboxylic acid group, which makes it a versatile precursor in medicinal chemistry and agricultural applications. This article explores the biological activities associated with EDMPC, including its potential therapeutic effects and mechanisms of action.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : Approximately 166.18 g/mol

Biological Activities

EDMPC exhibits several biological activities, making it a compound of interest in pharmaceutical research. The following sections detail its key activities:

1. Anti-inflammatory Properties

Studies have indicated that EDMPC has potential anti-inflammatory effects. It has been shown to modulate the MAPK/ERK signaling pathway, which plays a crucial role in regulating cell proliferation and differentiation. In vitro studies demonstrated that EDMPC could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its therapeutic potential in treating inflammatory diseases .

2. Antimicrobial Activity

EDMPC has been investigated for its antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of EDMPC have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.49 to 31.25 μg/ml depending on the specific derivative and bacterial strain tested .

The biological activity of EDMPC is primarily attributed to its interactions with various enzymes and proteins:

- Enzyme Inhibition : EDMPC has been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmission in the nervous system. This inhibition enhances cholinergic signaling, which can be beneficial in conditions like Alzheimer's disease.

- Cellular Effects : The compound influences cellular metabolism and gene expression by interacting with key signaling pathways, thereby affecting processes such as apoptosis and cell survival .

Case Studies

Several studies have explored the biological efficacy of EDMPC and its derivatives:

- Study on Inflammatory Response : A study evaluated the anti-inflammatory effects of EDMPC in a carrageenan-induced rat paw edema model. The results showed that EDMPC significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

- Antimicrobial Evaluation : A series of pyrazole derivatives synthesized from EDMPC were tested for antimicrobial activity against various bacterial strains. Notably, one derivative exhibited an MIC comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Comparative Analysis of Pyrazole Derivatives

To further understand the biological activity of EDMPC, a comparison with similar compounds was conducted:

Propiedades

IUPAC Name |

ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKARVLFIJPHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189206 | |

| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35691-93-1 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS3UNU86DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.